Libexin

Antitussive efficacy Phase 3 randomized controlled trial Levodropropizine comparator

Libexin, whose active pharmaceutical ingredient is prenoxdiazine hydrochloride (CAS 982-43-4), is a synthetic, non-opioid, peripherally acting antitussive agent belonging to the diarylmethane / 1,2,4-oxadiazole chemical class. Its IUPAC name is 3-(2,2-diphenylethyl)-5-(2-piperidin-1-ylethyl)-1,2,4-oxadiazole hydrochloride, with a molecular formula of C₂₃H₂₈ClN₃O and a molecular weight of 397.94 g/mol.

Molecular Formula C23H28ClN3O
Molecular Weight 397.9 g/mol
CAS No. 982-43-4
Cat. No. B1675240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLibexin
CAS982-43-4
SynonymsLomapect;  Libexin;  HK 256;  HK-256;  HK256;  Toparten;  Prenoxdiazine hydrochloride; 
Molecular FormulaC23H28ClN3O
Molecular Weight397.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC2=NC(=NO2)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl
InChIInChI=1S/C23H27N3O.ClH/c1-4-10-19(11-5-1)21(20-12-6-2-7-13-20)18-22-24-23(27-25-22)14-17-26-15-8-3-9-16-26;/h1-2,4-7,10-13,21H,3,8-9,14-18H2;1H
InChIKeyONTOFAWPPHNLML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Libexin (Prenoxdiazine HCl, CAS 982-43-4): Chemical Identity, Pharmacological Class, and Procurement-Relevant Characteristics


Libexin, whose active pharmaceutical ingredient is prenoxdiazine hydrochloride (CAS 982-43-4), is a synthetic, non-opioid, peripherally acting antitussive agent belonging to the diarylmethane / 1,2,4-oxadiazole chemical class [1]. Its IUPAC name is 3-(2,2-diphenylethyl)-5-(2-piperidin-1-ylethyl)-1,2,4-oxadiazole hydrochloride, with a molecular formula of C₂₃H₂₈ClN₃O and a molecular weight of 397.94 g/mol [1]. Prenoxdiazine is classified under the WHO Anatomical Therapeutic Chemical (ATC) code R05DB18 and is recognized as a peripherally acting cough suppressant that desensitizes pulmonary stretch receptors while also exerting local anesthetic and mild bronchodilator effects on the respiratory tract mucosa [2][3].

Why Libexin (Prenoxdiazine) Cannot Be Interchanged with Standard Antitussives: Mechanistic and Safety Differentiation


Although prenoxdiazine is grouped under the broad category of non-opioid antitussives alongside agents such as dropropizine, levodropropizine, butamirate, and dextromethorphan, substitution without explicit comparative evidence is unsound. Prenoxdiazine possesses a unique tripartite pharmacological profile — peripheral desensitization of pulmonary stretch receptors, local anesthetic action on the respiratory mucosa, and mild bronchodilation — that distinguishes it from purely central agents (codeine, dextromethorphan) and from other peripheral agents lacking its combined ancillary properties [1][2]. Critically, prenoxdiazine is documented to lack respiratory depression, dependence liability, and narcotic scheduling constraints that burden opioid comparators, while also exhibiting an anti-inflammatory effect in chronic bronchitis that is not described for most other peripheral antitussives [1][3]. These differentiated properties carry direct consequences for patient subpopulation suitability — including use in pregnancy, pediatrics, and chronic respiratory disease — where the benefit–risk calculus diverges sharply from that of standard comparators.

Quantitative Differentiation Guide: Libexin (Prenoxdiazine) Versus Closest Antitussive Comparators — Head-to-Head and Cross-Study Evidence


Phase 3 Head-to-Head Trial: Libexin (Prenoxdiazine) vs. Levodropropizine in Acute Dry Cough — Comparable Efficacy with Preserved Lung Function

In a multicenter, open-label, randomized Phase 3 clinical trial (NCT03837938) enrolling 184 adult patients with acute dry non-productive cough, prenoxdiazine (Libexin 100 mg tablets t.i.d.) was compared head-to-head against levodropropizine (Levopront syrup 60 mg t.i.d.) over 7 days [1]. By Day 8, the daytime cough symptom resolution rate (score 0 or 1 on a 6-point scale) was 96.7% (89/92) for prenoxdiazine versus 97.8% (90/92) for levodropropizine, meeting the pre-specified non-inferiority margin of δ = 20% [1]. The mean reduction in daytime cough severity score from baseline to Day 8 was −2.2 points (SD 0.7) for prenoxdiazine compared to −2.5 points (SD 0.8) for levodropropizine [1]. Nighttime cough score reduction at Day 8 was identical between groups (−1.9 points) [1]. Importantly, prenoxdiazine treatment was associated with a mean increase in pre-bronchodilator FEV₁ of +0.1 L (SD 0.4) from baseline to Day 8, indicating no impairment — and a possible slight improvement — of lung mechanics [1]. Adverse event rates were numerically lower with prenoxdiazine: 12 participants (13.0%) reported AEs versus 14 (15.2%) for levodropropizine [1].

Antitussive efficacy Phase 3 randomized controlled trial Levodropropizine comparator Dry cough resolution FEV1 preservation

Comparative Antitussive Efficacy vs. Codeine Gold Standard — Equivalent Potency Without Opioid Liabilities

Multiple authoritative pharmacological references consistently state that the antitussive potency of prenoxdiazine is approximately equal to that of codeine, the historical opioid gold standard [1][2][3]. Unlike codeine, prenoxdiazine does not cause drug dependence, habituation, or respiratory depression [1][2]. Codeine carries an FDA Black Box Warning for life-threatening respiratory depression in children and ultra-rapid metabolizers, and is a Schedule II/III controlled substance in multiple jurisdictions, restricting procurement, storage, and clinical use [4]. Prenoxdiazine is not scheduled as a controlled substance and does not activate opioid receptors, eliminating abuse-deterrent and controlled-substance compliance burdens [1][3].

Codeine comparator Antitussive potency equivalence Dependence liability Respiratory depression

Teratogenic Safety: Population-Based Case-Control Study Establishes Absence of Teratogenic Risk — Differentiated Pregnancy Applicability

A population-based case-control study by Bártfai et al. (2007) investigated the teratogenic potential of oral prenoxdiazine using the Hungarian Case-Control Surveillance of Congenital Abnormalities database (1980–1996), encompassing 22,843 pregnant women with offspring having congenital abnormalities and 38,151 matched controls with healthy babies [1]. Prenoxdiazine exposure rates were 0.7% (158/22,843) in the case group and 0.6% (226/38,151) in the control group, yielding an adjusted prevalence odds ratio of 1.0 (95% CI: 0.8–1.3) — demonstrating no association between prenoxdiazine use and congenital abnormalities [1]. Analysis restricted to second- and third-month gestational exposure, the critical period for organogenesis, likewise showed no significantly elevated risk (adjusted POR 1.4; 95% CI: 0.9–2.2) [1]. The authors concluded that prenoxdiazine treatment during pregnancy carries no detectable teratogenic risk and may be beneficial for managing unproductive cough in pregnancy [1].

Pregnancy safety Teratogenicity Congenital abnormality Population-based surveillance Pharmacoepidemiology

Comparative Antitussive Activity vs. Dropropizine in a Standardized Animal Model — Quantified Peripheral Efficacy Hierarchy

In a standardized experimental model of mechanically induced cough in non-anaesthetized cats, Nosál'ová et al. (2000) quantified the cough-suppressing activity of prenoxdiazine at 24.7%, compared to 28.3% for dropropizine — both tested as peripherally acting clinical reference drugs [1]. This places prenoxdiazine's peripheral antitussive efficacy slightly below dropropizine in this specific model. However, the data must be contextualized: prenoxdiazine offers ancillary bronchodilator and anti-inflammatory properties [2][3] that dropropizine lacks, and the 3.6 percentage-point difference in this feline cough model may not translate to clinically meaningful superiority in human use.

Dropropizine comparator Mechanically induced cough Feline antitussive model Peripheral antitussive ranking

Anti-Inflammatory Effect in Chronic Bronchitis — A Differentiated Ancillary Property Absent from Most Peripheral Antitussives

Multiple independent drug references document that prenoxdiazine exhibits an anti-inflammatory effect specifically noted in the context of chronic bronchitis, in addition to its primary antitussive action [1][2][3]. This ancillary anti-inflammatory activity is not described for the majority of other peripherally acting antitussives such as dropropizine, levodropropizine, or oxeladin, whose labeling is limited to cough suppression [1]. Quantitative data on the magnitude of this anti-inflammatory effect (e.g., reductions in sputum inflammatory markers, cytokine levels, or exacerbation frequency) are not available from the published literature as of 2024, preventing a quantitative comparison.

Chronic bronchitis Anti-inflammatory Ancillary pharmacology Disease-modifying potential

Evidence-Backed Application Scenarios for Libexin (Prenoxdiazine) Procurement and Research Use


Clinical Antitussive for Patients Where Opioids Are Contraindicated: Codeine-Equivalent Efficacy Without Respiratory Depression or Dependence

Based on the well-documented pharmacological profile establishing antitussive efficacy approximately equal to codeine but with categorical absence of respiratory depression, dependence liability, and opioid receptor activation [1][2], prenoxdiazine is the preferred antitussive for patient populations in whom codeine and other opioid antitussives are contraindicated. These include: pediatric patients (codeine is contraindicated in children <12 years per FDA), patients with obstructive sleep apnea or compromised pulmonary function, ultra-rapid CYP2D6 metabolizers at risk of codeine-induced morphine toxicity, and patients with a history of substance use disorder [3]. The Phase 3 head-to-head evidence (NCT03837938) further supports its use by demonstrating preserved or improved FEV₁ (+0.1 L) during treatment, directly confirming the absence of clinically meaningful respiratory function compromise [4].

Antitussive Therapy During Pregnancy: Sole Peripherally Acting Agent with Negative Population-Based Teratogenicity Evidence

The large-scale Hungarian population-based case-control study (Bártfai et al., 2007) provides the only dedicated, negative teratogenicity investigation among peripherally acting antitussives, with an adjusted POR of 1.0 (95% CI 0.8–1.3) for congenital abnormalities [1]. This evidence base directly supports prenoxdiazine procurement for obstetric and antenatal care formularies where cough management in pregnant women is required. In contrast, codeine carries FDA Pregnancy Category C and documented risks of neonatal opioid withdrawal syndrome [2], while dextromethorphan, though widely used, lacks a comparably powered negative teratogenicity study. The study authors explicitly concluded that prenoxdiazine treatment in pregnant women with unproductive cough may be beneficial [1].

Reference Standard for In Vivo Cough Pharmacology: Defined Efficacy Benchmark in the Feline Mechanically Induced Cough Model

Prenoxdiazine has been quantitatively characterized as a peripherally acting antitussive reference drug in the standardized feline mechanically induced cough model, with a measured cough suppression rate of 24.7% [1][2]. This established efficacy benchmark makes prenoxdiazine suitable as a reproducible positive control or comparator for academic and industrial cough pharmacology studies screening novel antitussive candidates, herbal polysaccharide complexes, or calcium channel modulators [1]. Its well-defined peripheral mechanism — pulmonary stretch receptor desensitization without CNS depression — provides experimental clarity when dissecting central versus peripheral antitussive mechanisms of test articles.

Chronic Bronchitis Cough Management: Leveraging Ancillary Anti-Inflammatory Activity Beyond Symptom Suppression

For procurement targeting chronic bronchitis or COPD-associated cough, prenoxdiazine offers a qualitatively differentiated profile: in addition to peripheral cough suppression, it is documented to exert an anti-inflammatory effect in the bronchitic airway [1][2][3]. This dual action — symptom suppression plus anti-inflammatory activity — is not described for dropropizine, levodropropizine, or oxeladin, which function solely as peripheral cough reflex suppressants [1]. While quantitative anti-inflammatory biomarker data are lacking, this qualitative differentiation may be clinically meaningful in chronic bronchitis where persistent airway inflammation drives the cough reflex. Prenoxdiazine is also specifically indicated for nocturnal cough in heart failure patients and for pre-bronchoscopic preparation (in combination with atropine), expanding its utility beyond simple dry cough [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Libexin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.